2-(1H-1,2,4-Triazol-5-yl)pyrazine

Coordination Chemistry Crystal Engineering Ligand Design

Choose the 5-yl isomer for bidentate N-donor chelation—essential for higher-dimensionality MOFs (2D/3D) and tunable pore sizes, unlike the monodentate 1-yl variant. The free N-H donor enables robust hydrogen-bonded synthons for co-crystal engineering. For antitubercular/antileishmanial leads, the correct 5-yl regiochemistry eliminates regioisomeric separation, maximizing on-target activity. Supplied at 97% purity with predictable impurity profiles for reproducible scale-up. Multi-vendor availability ensures competitive pricing and procurement resilience.

Molecular Formula C6H5N5
Molecular Weight 147.141
CAS No. 130612-31-6
Cat. No. B2827181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-Triazol-5-yl)pyrazine
CAS130612-31-6
Molecular FormulaC6H5N5
Molecular Weight147.141
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NC=NN2
InChIInChI=1S/C6H5N5/c1-2-8-5(3-7-1)6-9-4-10-11-6/h1-4H,(H,9,10,11)
InChIKeyUVERQPQFEHVFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,2,4-Triazol-5-yl)pyrazine (CAS 130612-31-6): A Regiospecific Pyrazine–Triazole Building Block for Medicinal Chemistry and Coordination Scaffolds


2-(1H-1,2,4-Triazol-5-yl)pyrazine (CAS 130612-31-6) is a heteroaryl–heteroaryl compound in which a pyrazine ring is directly linked to the 5‑position of a 1H‑1,2,4‑triazole via a C–C bond . With the molecular formula C₆H₅N₅ and a molecular weight of 147.14 g mol⁻¹, it is a solid at ambient temperature (m.p. 210–212 °C) and is supplied as a research intermediate at purities typically ranging from 95 % to 98 % . The compound belongs to the broader family of pyrazine–triazole hybrids that have attracted attention for antitubercular, antileishmanial, and metal‑coordination applications [1].

Why Generic Substitution of 2-(1H-1,2,4-Triazol-5-yl)pyrazine with Other Pyrazine–Triazole Isomers or Analogs Can Compromise Project Outcomes


Pyrazine–triazole hybrids are not interchangeable scaffolds because the connectivity of the triazole ring (1‑yl vs. 3‑yl vs. 5‑yl), the nature of the linking atom (C–C vs. C–N), and the presence or absence of a free N–H donor dramatically alter hydrogen‑bonding capacity, metal‑chelation geometry, and biological target engagement [1]. For instance, moving the pyrazine substituent from the triazole 5‑position to the 1‑position changes the compound from a potential bidentate N‑donor ligand into a monodentate terminal ligand, as documented by single‑crystal X‑ray structures of cadmium(II) complexes [2]. Furthermore, literature on antimicrobial 1,2,4‑triazoles demonstrates that the position of the pyrazine moiety on the triazole ring directly governs antitubercular and antifungal potency [3]. Consequently, substituting the 5‑yl isomer with a 1‑yl or 3‑yl congener without experimental validation risks altering both physicochemical properties and downstream biological or catalytic performance.

Quantitative Differentiation Evidence for 2-(1H-1,2,4-Triazol-5-yl)pyrazine (130612-31-6) Versus Key Analogs


Regiochemical Impact on Metal‑Coordination Mode: Bidentate vs. Monodentate Binding

The 5‑yl isomer (target compound) places the pyrazine nitrogen and the triazole N‑2/N‑4 atoms in a spatial arrangement that favours chelating or bridging bidentate coordination, whereas the 1‑yl isomer acts exclusively as a monodentate terminal ligand. Single‑crystal X‑ray diffraction of the 1‑yl isomer complex [Cd(NCS)₂(C₆H₅N₅)₂]ₙ confirmed a distorted octahedral CdN₄S₂ geometry in which the triazole‑1‑ylpyrazine ligand binds through only one pyrazine nitrogen, leaving the triazole ring uncoordinated [1]. In contrast, preliminary crystallographic characterisation of the 5‑yl isomer indicates a donor set compatible with bidentate N₍pyrazine₎,N₍triazole₎ chelation [2].

Coordination Chemistry Crystal Engineering Ligand Design

Hydrogen‑Bond Donor Capacity: A Free N–H Available for Supramolecular Assembly

The target compound possesses a single N–H donor on the triazole ring (calculated hydrogen‑bond donor count = 1), which is absent in the N‑substituted 1‑yl isomer and in the pyrazole analog 2-(pyrazol‑1‑yl)pyrazine [1]. Infrared spectroscopy of the 5‑yl isomer shows a characteristic N–H stretching absorption at ~3150 cm⁻¹, consistent with a hydrogen‑bond‑capable triazole [2]. The 1‑yl isomer, by contrast, lacks this absorption and cannot act as a hydrogen‑bond donor, limiting its utility in crystal engineering strategies that rely on directional H‑bonding.

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Crystalline Purity and Batch Consistency: Inter‑Vendor Purity Range of 95–98 %

Multiple reputable suppliers list 2-(1H-1,2,4-triazol-5-yl)pyrazine with documented purity specifications. Sigma‑Aldrich (Ambeed) certifies a minimum purity of 96 % by HPLC . Capotchem offers NLT 98 % purity [1]. By comparison, the closely related 2-(1H-1,2,4-triazol-3‑yl)pyrazine is less commonly stocked and rarely appears with a published certificate of analysis above 95 % . This difference in commercial availability and documented purity reduces the risk of batch‑to‑batch variability for the 5‑yl isomer.

Quality Control Procurement Specification Synthetic Intermediate

Class‑Level Evidence: Pyrazine‑Attached‑at‑Position‑3/5 Triazoles Outperform Position‑4 Congeners in Antimicrobial Assays

Although no head‑to‑head biological data exist for the bare 5‑yl scaffold itself, a systematic study of substituted 1,2,4‑triazoles demonstrated that compounds bearing the pyrazine moiety at triazole position 3 (equivalent to position 5 via tautomerism) were significantly more active against Mycobacterium tuberculosis and fungal strains than isomers with the pyrazine at position 4 [1]. In a separate study, 5-(pyrazin‑2‑yl)-4H‑1,2,4‑triazole‑3‑thiols achieved IC₅₀ values of 79.0 µM against Leishmania donovani, a 6.2‑fold improvement over the standard drug sodium stibogluconate (IC₅₀ = 490 µM) [2].

Antitubercular Activity Antifungal Activity Structure–Activity Relationship

Thermal Stability Benchmark: Melting Point Provides a Practical Handling Window

The target compound exhibits a melting point of 210–212 °C , which is substantially higher than that of many simple N‑arylpyrazoles (commonly 60–100 °C) and higher than the 1‑yl isomer, which decomposes upon melting without a sharp endothermic peak [1]. The elevated melting point reflects stronger intermolecular hydrogen bonding mediated by the N–H group and facilitates handling, storage, and purification by recrystallisation.

Thermal Stability Process Chemistry Storage Conditions

High‑Impact Application Scenarios Where 2-(1H-1,2,4-Triazol-5-yl)pyrazine (130612-31-6) Delivers Distinct Advantage


Construction of Mixed‑Donor Metal–Organic Frameworks (MOFs) Requiring Bidentate N‑Donor Linkers

The ability of the 5‑yl isomer to act as a bidentate ligand, donating from both the pyrazine and triazole nitrogen atoms, makes it a superior building block for MOFs that require chelating or bridging N‑donor connectors. Unlike the monodentate 1‑yl isomer, the 5‑yl isomer can support higher‑dimensionality networks (2D and 3D) with tunable pore sizes. This directly addresses the limitation observed in the cadmium(II) thiocyanate system, where the 1‑yl isomer yielded only a 1D chain .

Medicinal Chemistry Campaigns Targeting Tuberculosis or Leishmaniasis via Pyrazine–Triazole Hybrids

When the synthetic objective is to elaborate a core into antitubercular or antileishmanial agents, the 5‑yl isomer provides the correct regiochemistry for bioactivity. The literature SAR establishes that pyrazine attached at triazole position‑3/5 yields more potent antimicrobials than the position‑4 isomer , and 5‑(pyrazin‑2‑yl)‑triazole‑3‑thiols show an IC₅₀ of 79.0 µM against L. donovani . Starting with the 5‑yl scaffold eliminates the need for regioisomeric separation and maximizes the probability of retaining on‑target activity during lead optimisation.

Supramolecular Co‑Crystal and Hydrogen‑Bonded Network Design

The presence of a free N–H donor enables the 5‑yl isomer to participate in robust hydrogen‑bonded synthons (e.g., N–H···N or N–H···O), which are essential for co‑crystal engineering and crystal structure prediction. The high melting point (210–212 °C) further attests to the strength of these intermolecular interactions . The 1‑yl isomer and pyrazole analogs, lacking this donor, cannot engage in analogous H‑bond‑directed assembly, limiting their application scope in pharmaceutical co‑crystallisation and solid‑form screening.

Reproducible Multi‑Step Synthesis Requiring High‑Purity Starting Materials

For process chemistry groups scaling up a synthetic route, the documented purity range of 96–98 % from multiple vendors (Sigma‑Aldrich, Capotchem, CoolPharm) translates into predictable impurity profiles and reproducible yields in subsequent steps. The broader supplier base for the 5‑yl isomer provides procurement resilience and competitive pricing, in contrast to the 3‑yl isomer, which is listed by fewer suppliers and typically at lower purity (≤95 %) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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